molecular formula C10H9NO2 B1611218 7-Hydroxy-6-methylisoquinolin-1(2H)-one CAS No. 74919-41-8

7-Hydroxy-6-methylisoquinolin-1(2H)-one

Cat. No.: B1611218
CAS No.: 74919-41-8
M. Wt: 175.18 g/mol
InChI Key: BSQKHMKWCYEKLS-UHFFFAOYSA-N
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Description

Overview of the Isoquinolinone Scaffold in Medicinal Chemistry and Natural Products

The isoquinoline (B145761) framework is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. nih.govrsc.org Isoquinolines and their derivatives, including isoquinolinones, are known to exhibit a broad spectrum of biological activities. These activities include potential applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govwisdomlib.orgnumberanalytics.com

Isoquinoline alkaloids, which are naturally occurring compounds, are found extensively in the plant kingdom and have a long history of use in traditional medicine. numberanalytics.comrsc.orgnih.gov These natural products are derived from amino acid precursors like tyrosine and phenylalanine. rsc.orgnih.gov Well-known examples of isoquinoline alkaloids include morphine, codeine, berberine, and papaverine, which have established therapeutic uses. numberanalytics.comnih.govwikipedia.org The structural diversity of these natural alkaloids provides a foundation for the design and synthesis of new therapeutic agents. numberanalytics.com

Strategic Importance of 7-Hydroxy-6-methylisoquinolin-1(2H)-one in Heterocyclic Compound Research

The synthesis of functionalized isoquinolin-1(2H)-ones is an active area of research in organic chemistry. researchgate.net The strategic importance of compounds like this compound lies in their potential as building blocks for more complex molecules. The development of novel synthetic methods to create such heterocyclic systems is driven by the need for new compounds with specific biological or material properties. nih.govnih.gov

Researchers have developed various synthetic strategies to construct the isoquinoline skeleton, moving beyond traditional methods to more efficient, copper-catalyzed or palladium-catalyzed reactions. nih.govresearchgate.net These modern techniques allow for the creation of a diverse range of substituted isoquinolinones, which can then be screened for potential applications. rsc.org The specific placement of hydroxyl and methyl groups on the isoquinolinone core, as seen in this compound, can significantly influence the molecule's chemical properties and biological activity.

Scope and Objectives of Academic Research on this compound

While direct and extensive research on this compound is not widely published, the objectives for studying such a compound would align with the broader goals of heterocyclic chemistry and drug discovery. The primary objective would be to synthesize the compound efficiently and characterize its chemical and physical properties.

Subsequent research would likely focus on evaluating its biological activity. nih.govcore.ac.uksemanticscholar.org This could involve screening the compound against various biological targets, such as enzymes or receptors, to identify any potential therapeutic effects. nih.gov For instance, related quinoline (B57606) derivatives have been investigated for their antioxidant and anti-inflammatory properties. mdpi.com The ultimate goal of such academic research is to uncover new lead compounds that could be further developed into novel drugs or other functional materials. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-6-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-7-2-3-11-10(13)8(7)5-9(6)12/h2-5,12H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQKHMKWCYEKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502358
Record name 7-Hydroxy-6-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74919-41-8
Record name 7-Hydroxy-6-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathways of 7 Hydroxy 6 Methylisoquinolin 1 2h One

Isolation and Identification from Botanical Sources

To date, there are no specific reports detailing the isolation of 7-Hydroxy-6-methylisoquinolin-1(2H)-one from a particular plant species. Isoquinoline (B145761) alkaloids are predominantly found in plant families such as Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae. nih.gov Should this compound be present in a natural source, its tissue localization would likely be in roots, rhizomes, or bark, which are common storage sites for such alkaloids.

There is currently no direct evidence to associate this compound with any specific plant species or tissue.

The isolation of isoquinoline alkaloids from plant matrices typically involves a series of extraction and chromatographic steps. nih.gov A general procedure would entail:

Extraction: The dried and powdered plant material is first defatted using a non-polar solvent like petroleum ether. youtube.com Subsequently, the alkaloids are extracted using a more polar solvent such as methanol (B129727) or ethanol, often under slightly alkaline conditions to ensure the alkaloids are in their free base form. youtube.comrasayanjournal.co.in

Purification: The crude extract is then subjected to purification, commonly employing column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. youtube.com A gradient elution system with increasing solvent polarity is used to separate the various components. Further purification can be achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). rasayanjournal.co.in

Identification: The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques. Mass Spectrometry (MS) would provide the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC) would be crucial for determining the precise arrangement of atoms and functional groups. Infrared (IR) spectroscopy would help identify characteristic functional groups like hydroxyl (-OH) and carbonyl (C=O) groups, and UV-Visible spectroscopy would provide information about the chromophoric system. rasayanjournal.co.in

Proposed Biosynthetic Routes to this compound

The biosynthesis of isoquinoline alkaloids is a complex process that originates from the amino acid tyrosine. kegg.jpnih.gov While the specific pathway to this compound has not been elucidated, a hypothetical route can be constructed based on known enzymatic reactions in the formation of similar alkaloids.

The biosynthesis is proposed to begin with L-tyrosine, which serves as the primary precursor. kegg.jp The key steps are outlined below:

Formation of Dopamine (B1211576) and 4-Hydroxyphenylacetaldehyde: L-tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde through a series of enzymatic reactions involving decarboxylation, hydroxylation, and deamination. nih.govbiocyclopedia.com

Norcoclaurine Synthesis: Dopamine and 4-hydroxyphenylacetaldehyde then undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the central intermediate (S)-norcoclaurine. researchgate.net

Modification of the Isoquinoline Core: From (S)-norcoclaurine, a series of modifications, including O-methylation, N-methylation, and hydroxylation, catalyzed by specific enzymes like O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, would lead to a variety of benzylisoquinoline alkaloids. researchgate.net

For the formation of this compound, it is hypothesized that a derivative of (S)-norcoclaurine would undergo further enzymatic modifications. This would likely involve a methyltransferase to add the methyl group at the C-6 position and a hydroxylase to introduce the hydroxyl group at the C-7 position. The final step would be the oxidation of the dihydroisoquinoline ring to form the isoquinolin-1(2H)-one structure.

Table 1: Key Precursors and Enzymes in Proposed Biosynthesis

Precursor/EnzymeRole in Biosynthesis
L-tyrosinePrimary amino acid precursor
DopamineKey intermediate derived from tyrosine
4-HydroxyphenylacetaldehydeKey intermediate derived from tyrosine
Norcoclaurine Synthase (NCS)Catalyzes the Pictet-Spengler condensation
O-Methyltransferases (OMTs)Catalyze the addition of methyl groups to hydroxyls
N-Methyltransferases (NMTs)Catalyze the addition of methyl groups to amines
Cytochrome P450 MonooxygenasesCatalyze hydroxylation and other oxidative reactions

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.gov This approach could offer a viable route to produce this compound.

A potential chemo-enzymatic strategy could involve the chemical synthesis of a suitable precursor, which is then subjected to one or more enzymatic transformations. For example, a chemically synthesized 6-methylisoquinolin-1(2H)-one could be a substrate for a hydroxylase enzyme, which would regioselectively introduce the hydroxyl group at the C-7 position. The use of enzymes can overcome challenges in traditional organic synthesis, such as achieving high regioselectivity and stereoselectivity under mild reaction conditions. mdpi.com While specific chemo-enzymatic syntheses for this exact compound are not reported, the principles have been successfully applied to other isoquinoline alkaloids. nih.gov

Synthetic Methodologies for 7 Hydroxy 6 Methylisoquinolin 1 2h One and Its Structural Analogues

Development of Efficient Total Synthesis Protocols

The construction of the fundamental isoquinolinone skeleton is the cornerstone of synthesizing 7-Hydroxy-6-methylisoquinolin-1(2H)-one. Over the years, chemists have refined classic reactions and developed new methods to improve efficiency and substrate scope.

Classic Cyclization Reactions for Isoquinolinone Ring Formation

Two of the most venerable methods for the synthesis of the isoquinoline (B145761) core are the Bischler-Napieralski and Pictet-Spengler reactions. These intramolecular cyclization strategies have been instrumental in the preparation of a wide array of isoquinoline derivatives.

The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. nih.govnih.govresearchgate.net The reaction is particularly effective when the aromatic ring is activated with electron-donating groups, which is relevant for the synthesis of hydroxylated and methoxylated isoquinolinones. nih.gov The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. nih.gov

The Pictet-Spengler reaction provides another powerful route, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. acs.org This method is also favored for substrates with electron-rich aromatic rings. While traditionally requiring strong acid and heat, milder conditions have been developed, sometimes even proceeding without an acid catalyst. acs.org The resulting tetrahydroisoquinolines can be subsequently oxidized to the desired isoquinolinone.

A notable synthesis of a close analog, ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate, highlights the utility of these classical approaches in building complex isoquinoline structures.

Regioselective Functionalization Strategies at the Isoquinolinone Core

Once the isoquinolinone core is established, the introduction of substituents at specific positions is crucial for accessing target molecules like this compound. Regioselective functionalization techniques, particularly those involving metal-catalyzed C-H activation, have become indispensable tools in this regard.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position, creating a stabilized carbanion. This intermediate can then be quenched with an electrophile, such as an alkyl halide, to introduce the desired substituent. For isoquinolinone systems, the amide functionality can potentially serve as a directing group. The lithiation of N-substituted benzamides and subsequent reaction with electrophiles provides a route to ortho-substituted products, which are precursors to isoquinolinones. acs.org

Directing GroupBaseElectrophileProductReference
Amiden-ButyllithiumMethyl iodideortho-Methylated benzamide acs.org
Tertiary Aminen-ButyllithiumAlkyl halideortho-Alkylated aniline wikipedia.org

Palladium-catalyzed C-H functionalization has emerged as a highly versatile and efficient method for the synthesis and modification of heterocyclic compounds, including isoquinolinones. nih.govmdpi.com These reactions often employ a directing group to achieve high regioselectivity. For the synthesis of substituted isoquinolinones, N-methoxybenzamides have been used as effective substrates. The palladium catalyst, in conjunction with an oxidant, facilitates the activation of a C-H bond ortho to the directing group, which then undergoes annulation with a coupling partner, such as an allene (B1206475) or alkyne, to construct the isoquinolinone ring. mdpi.comxjtlu.edu.cn The regioselectivity of the C-H activation is often governed by steric factors, with the reaction favoring the less hindered ortho position. mdpi.com

A notable example involves the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters to afford various substituted 3,4-dihydroisoquinolin-1(2H)-ones in good yields. mdpi.com This strategy showcases the ability to introduce diverse substituents onto the isoquinolinone core with high regioselectivity.

CatalystDirecting GroupCoupling PartnerProductYield (%)Reference
Pd(CH₃CN)₂Cl₂N-methoxyamide2,3-allenoic acid ester3,4-dihydroisoquinolin-1(2H)-one53-87 researchgate.netmdpi.com
Pd(OAc)₂Aromatic OximeVinyl azideSubstituted Isoquinolineup to 91 nih.gov

Modern Cascade and Domino Reactions

Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. rsc.org These strategies have been successfully applied to the synthesis of complex heterocyclic systems, including isoquinolinones.

Copper-catalyzed reactions have proven to be highly effective for the synthesis of isoquinolin-1(2H)-ones. One prominent strategy involves the annulation of 2-halobenzamides with ketones. nih.gov This method provides a concise route to functionalized isoquinolin-1(2H)-ones from readily available starting materials. The reaction is applicable to a wide range of ketones, allowing for the introduction of various substituents at the 3- and 4-positions of the isoquinolinone ring.

Another innovative copper-catalyzed approach involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.gov This environmentally friendly method proceeds under mild conditions without the need for organic solvents or ligands. By strategic use of a protecting group on the oxime, the reaction can be directed to selectively produce either isoquinolines or isoquinoline N-oxides.

A particularly relevant example is the copper-catalyzed cascade synthesis of quinazolinone derivatives, which shares mechanistic features with isoquinolinone synthesis. This method demonstrates the power of copper catalysis in facilitating complex bond-forming sequences in a single pot. rsc.org

CatalystReactant 1Reactant 2ProductReference
CuI2-Halobenzamideβ-Keto ester3,4-Disubstituted isoquinolin-1(2H)-one nih.gov
CuI(E)-2-Alkynylaryl oxime derivative-Substituted Isoquinoline nih.gov
Ugi/Wittig Sequence for Isoquinolin-1(2H)-one Synthesis

A powerful and convergent strategy for the assembly of the isoquinolin-1(2H)-one scaffold is the one-pot combination of the Ugi four-component condensation (4CC) with an intramolecular Wittig reaction. This sequence allows for the rapid construction of polysubstituted isoquinolinones from simple and readily available starting materials.

The general process commences with the Ugi 4CC reaction. This involves the condensation of an aldehyde, a secondary amine, an isocyanide, and a carboxylic acid component, which in this sequence is a phosphonium (B103445) salt such as (2-carboxyphenyl)triphenylphosphonium bromide. This multicomponent reaction proceeds under mild conditions to form a key α-acylamino amide intermediate. This intermediate contains both the ylide precursor (the phosphonium salt) and the carbonyl group (from the aldehyde component) required for the subsequent cyclization.

Following the formation of the Ugi adduct, the addition of a base, such as potassium carbonate, facilitates an intramolecular Wittig reaction. thieme-connect.com The base deprotonates the carbon alpha to the phosphonium group, generating a phosphorus ylide. This nucleophilic ylide then attacks the proximal carbonyl group, leading to the formation of a new carbon-carbon double bond and concomitant ring closure. The reaction extrudes triphenylphosphine (B44618) oxide as a byproduct to yield the final isoquinolin-1(2H)-one core. thieme-connect.com A notable variation involves a DEAD-promoted oxidative Ugi-Wittig sequence, which can start from phosphonium salt precursors and proceed via C(sp³)–H bond functionalization of substrates like 1,2,3,4-tetrahydroisoquinolines. thieme-connect.com

The versatility of the Ugi/Wittig sequence allows for the introduction of diverse substituents at the N-2 and C-3 positions of the isoquinolinone ring, dictated by the choice of the secondary amine and aldehyde used in the initial Ugi reaction.

Interactive Data Table: Ugi/Wittig Synthesis of Isoquinolin-1(2H)-ones
Reaction TypeKey ReactantsConditionsProduct TypeReference
Ugi 4CC/Intramolecular Wittig(2-carboxyphenyl)triphenylphosphonium bromide, Aldehyde, Secondary Amine, Isocyanide1. CH2Cl2, 4Å MS, rt, 12-24h 2. Toluene (B28343), K2CO3, 70-80°C2,3-Disubstituted isoquinolin-1(2H)-ones thieme-connect.com
Oxidative Ugi-Wittig(2-carboxybenzyl)triphenylphosphonium salt, Isocyanide, N-Aryl-1,2,3,4-tetrahydroisoquinoline1. DEAD, CH2Cl2, rt, 24h 2. Et3N, Toluene, 110°C, 2h3-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-isoquinolin-1(2H)-ones thieme-connect.com
Passerini/Ugi and Intramolecular WittigPhosphonium salt, Acid, Amine (or without), IsocyanideK2CO31H-Isochromenes or 1,2-Dihydroisoquinolines nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of chiral this compound derivatives requires sophisticated stereoselective methods. While direct asymmetric syntheses for this exact molecule are not extensively documented, several powerful strategies exist for controlling stereochemistry in related isoquinoline systems. These methods can be broadly categorized into catalyst-controlled and substrate-controlled approaches.

Catalyst-Controlled Asymmetric Synthesis: This approach relies on a chiral catalyst to induce enantioselectivity. Asymmetric hydrogenation and asymmetric transfer hydrogenation are prominent examples. acs.orgwikipedia.orgnih.gov In this context, a prochiral 3,4-dihydroisoquinoline (B110456) precursor would be hydrogenated using a chiral transition-metal complex (typically based on Iridium, Rhodium, or Ruthenium) with a chiral ligand. acs.orgbohrium.com For instance, the large-scale production of the drug Almorexant utilized an asymmetric hydrogenation of a dihydroisoquinoline intermediate with an Iridium-TaniaPhos catalyst system, and an alternative route used a Ru-Noyori catalyst for asymmetric transfer hydrogenation. acs.org This methodology could be applied to generate a chiral center at the C-3 or C-4 position of a reduced isoquinolinone ring system.

Substrate-Controlled Diastereoselective Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to the substrate. numberanalytics.comsigmaaldrich.com The inherent chirality of the auxiliary directs the stereochemical outcome of subsequent reactions, creating a new stereocenter with a specific configuration. numberanalytics.com For the synthesis of chiral isoquinolinones, an auxiliary could be attached to the nitrogen atom of a precursor. Subsequent cyclization or functionalization would proceed diastereoselectively. Finally, the auxiliary is cleaved to yield the enantioenriched product. beilstein-journals.org Another approach is the diastereoselective arylation of a 1,4-dihydroisoquinol-3-one scaffold, which has been shown to proceed with high trans-diastereoselectivity. nih.gov

The Pomeranz–Fritsch–Bobbitt reaction, a classical method for isoquinoline synthesis, can also be rendered stereoselective by using chiral starting materials, such as a chiral aminoacetal, to build the heterocyclic core diastereoselectively. nih.govresearchgate.net

Interactive Data Table: Stereoselective Synthesis Strategies for Chiral Isoquinolinone Derivatives
StrategyMethodologyKey FeaturesPotential Application to TargetReference
Asymmetric CatalysisAsymmetric (Transfer) HydrogenationUses a chiral metal-ligand complex (e.g., Ru-Noyori, Ir-TaniaPhos) to reduce a C=N or C=C bond enantioselectively.Asymmetric reduction of a prochiral 3,4-dihydro-7-hydroxy-6-methylisoquinolin-1(2H)-one precursor. acs.orgbohrium.com
Substrate ControlChiral AuxiliaryA recoverable chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction.Attachment of an auxiliary (e.g., Evans oxazolidinone, ephedrine (B3423809) derivative) to the nitrogen of a precursor before cyclization. numberanalytics.comsigmaaldrich.combeilstein-journals.org
Diastereoselective ReactionPomeranz–Fritsch–Bobbitt CyclizationAcid-catalyzed cyclization of a benzalaminoacetal. Stereoselectivity is achieved by using a chiral amine component.Cyclization of a chiral aminoacetal derived from a substituted benzaldehyde (B42025) precursor. nih.govresearchgate.net
Diastereoselective ReactionHydroarylationDiastereoselective introduction of an aryl group onto a pre-existing heterocyclic scaffold.Introduction of a substituent at the C-4 position of a 1,4-dihydroisoquinol-3-one precursor with high diastereoselectivity. nih.gov

Chemo-enzymatic Synthetic Approaches to this compound

Chemo-enzymatic methods merge the versatility of chemical synthesis with the unparalleled selectivity of biological catalysts. nih.govnih.gov These approaches are particularly valuable for producing enantiomerically pure compounds like chiral derivatives of this compound.

Enzymatic Kinetic Resolution: A primary chemo-enzymatic strategy is the kinetic resolution (KR) of a racemic mixture of a key synthetic intermediate. wikipedia.org In this process, an enzyme, most commonly a lipase, selectively catalyzes a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. For example, a racemic alcohol precursor to the target molecule could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer (e.g., the (R)-alcohol to an (R)-ester), allowing for the easy separation of the acylated product from the unreacted (S)-alcohol. mdpi.comnih.gov

A more advanced version is the dynamic kinetic resolution (DKR), where the unreactive enantiomer is racemized in situ. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. This is often achieved by combining an enzyme with a metal catalyst (e.g., a Ruthenium complex) that facilitates the racemization. nih.gov

Enzyme-Catalyzed Asymmetric Synthesis: Instead of resolving a racemate, enzymes can be used to create a chiral center from a prochiral substrate. For instance, enzymes such as lyases can catalyze the asymmetric addition of nucleophiles to double bonds. acs.orgumcgresearch.org A hypothetical route could involve an EDDS (ethylenediamine-N,N′-disuccinic acid) lyase catalyzing the stereoselective addition of a substituted 2-aminophenol (B121084) to an α,β-unsaturated acid, forming a chiral amino acid precursor that can then be chemically cyclized to the desired heterocycle. nih.govacs.org Other enzymes, like alcohol dehydrogenases, can perform highly stereoselective reductions of prochiral ketones.

Interactive Data Table: Chemo-enzymatic Approaches for Chiral Heterocycle Synthesis
ApproachEnzyme ClassReactionKey AdvantageReference
Kinetic Resolution (KR)Lipase (e.g., from Candida antarctica, Pseudomonas cepacia)Enantioselective acylation or hydrolysis of a racemic alcohol/ester precursor.High enantiomeric excess (ee) for both recovered substrate and product; robust and widely applicable enzymes. nih.govwikipedia.orgnih.gov
Dynamic Kinetic Resolution (DKR)Lipase + Metal Catalyst (e.g., Ru complex)Enantioselective acylation combined with in situ racemization of the slow-reacting enantiomer.Theoretical yield of up to 100% of a single enantiomeric product. nih.gov
Asymmetric SynthesisLyase (e.g., EDDS lyase)Stereoselective addition of an amine to a C=C bond to form a chiral precursor.Creates chirality from an achiral substrate in high ee. nih.govacs.orgumcgresearch.org
Asymmetric SynthesisAlcohol Dehydrogenase (ADH)Stereoselective reduction of a prochiral ketone to a chiral secondary alcohol.Excellent enantioselectivity for producing chiral alcohols. acs.org

Synthesis of Key Precursors and Building Blocks for this compound

The successful synthesis of this compound via the methodologies described above is contingent upon the availability of appropriately substituted aromatic precursors. The core of the target molecule is a 1,2,3,4-tetrasubstituted benzene (B151609) ring. The synthesis of these building blocks typically starts from simpler, commercially available chemicals.

A crucial precursor for methods like the Ugi/Wittig sequence or related cyclizations is a substituted 2-formylbenzoic acid, such as 5-hydroxy-4-methyl-2-formylbenzoic acid . The synthesis of 2-carboxybenzaldehydes can be achieved through the oxidation of phthalides. For instance, the reaction of phthalide (B148349) with bromine yields 2-bromophthalide, which upon hydrolysis gives 2-formylbenzoic acid. wikipedia.org To obtain the specifically substituted target, one would need to start from a correspondingly substituted phthalide.

For syntheses based on the Bischler-Napieralski or Pomeranz-Fritsch reactions, a key building block would be a substituted benzaldehyde, such as 3-hydroxy-4-methylbenzaldehyde or a protected analogue like 3-methoxy-4-methylbenzaldehyde . The synthesis of such compounds often begins with a commercially available cresol (B1669610) or phenol. For example, starting from m-cresol, the hydroxyl group can be protected (e.g., as a methyl ether), followed by the introduction of the aldehyde function (formylation) at the ortho position. Standard formylation methods include the Vilsmeier-Haack, Gattermann, or Duff reactions. Another route involves the conversion of a carboxylic acid to an aldehyde, for example, by transforming a substituted benzoic acid into its amide, dehydrating to a nitrile, and then converting the methyl group on the ring into an aldehyde via bromination and subsequent hydrolysis. google.com

Interactive Data Table: Key Precursors for this compound Synthesis
Precursor NameStructureTarget Synthetic RouteGeneral Synthetic ApproachReference
5-Hydroxy-4-methyl-2-formylbenzoic acidHO-C₆H₂(CH₃)(CHO)(COOH)Ugi/Wittig SequenceStarting from a substituted phthalic anhydride (B1165640) or phthalide, followed by selective reduction and oxidation steps. Or from a substituted toluene via carboxylation and formylation. wikipedia.org
3-Hydroxy-4-methylbenzaldehydeHO-C₆H₃(CH₃)(CHO)Pomeranz-Fritsch, Bischler-NapieralskiFormylation (e.g., Vilsmeier-Haack, Reimer-Tiemann) of m-cresol. The hydroxyl group may require protection/deprotection steps to control regioselectivity. orgsyn.orgirphouse.com
2-(3-Hydroxy-4-methylphenyl)ethanamineHO-C₆H₃(CH₃)(CH₂CH₂NH₂)Bischler-Napieralski, Pictet-SpenglerReduction of a corresponding nitrostyrene (B7858105) or phenylacetonitrile, derived from the parent benzaldehyde. wikipedia.org

Biological Activities and Pharmacological Potential of 7 Hydroxy 6 Methylisoquinolin 1 2h One

Anti-inflammatory Efficacy

Inflammation is a complex biological response to harmful stimuli and is a key factor in the pathology of numerous diseases. The potential of 7-Hydroxy-6-methylisoquinolin-1(2H)-one to modulate inflammatory pathways is an area of active investigation.

Modulation of Pro-inflammatory Cytokine Expression

Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are crucial mediators of the inflammatory response. nih.govnih.govmdpi.com Overproduction of these cytokines can lead to chronic inflammation and tissue damage. nih.gov Research on compounds structurally related to this compound has demonstrated the ability to suppress the expression of these key cytokines. For instance, studies on similar isoquinoline (B145761) derivatives have shown a reduction in the gene expression of IL-1β and TNF-α in activated microglial cells. nih.gov This suggests a potential mechanism by which this compound could exert anti-inflammatory effects.

Inhibition of Nitric Oxide Production in Inflammatory Cells

Nitric oxide (NO) is a signaling molecule that plays a dual role in inflammation. While it is essential for various physiological processes, excessive production by inducible nitric oxide synthase (iNOS) in inflammatory cells contributes to tissue damage. koreascience.kr Several studies on isoquinoline and chroman derivatives have highlighted their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov This inhibitory action is often linked to the downregulation of iNOS gene expression. nih.govnih.gov The capacity to curb excessive NO production is a significant indicator of a compound's anti-inflammatory potential.

Attenuation of Nuclear Factor-kappa B (NF-κB) Translocation

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and iNOS. mdpi.comnih.gov In its inactive state, NF-κB resides in the cytoplasm. Upon activation by inflammatory stimuli, it translocates to the nucleus to initiate the transcription of target genes. nih.govresearchgate.net The inhibition of NF-κB activation is a key strategy for controlling inflammation. Research on related compounds has shown that they can attenuate the nuclear translocation of NF-κB, thereby suppressing the inflammatory cascade. nih.govnih.gov This mechanism is a cornerstone of the anti-inflammatory effects observed in various isoquinoline derivatives.

Neuroprotective Properties

Neuroinflammation and oxidative stress are significant contributors to the pathogenesis of neurodegenerative diseases like Parkinson's disease. mdpi.com The potential of this compound to protect neurons from damage is a promising area of research.

Protective Effects on Dopaminergic Neurons in Neurodegenerative Models

Dopaminergic neurons are particularly susceptible to degeneration in conditions like Parkinson's disease. nih.gov Protecting these neurons from cell death is a primary goal in the development of new therapies. Studies on similar isoquinoline compounds have shown a protective effect on dopaminergic neurons in experimental models of Parkinson's disease. nih.gov This neuroprotection is often associated with the compound's anti-inflammatory and antioxidant activities. mdpi.com For example, some melatonin (B1676174) derivatives have demonstrated neuroprotective effects against damage to dopaminergic neurons. nih.gov

Antiviral Activities 4.3.1. Inhibition of Tobacco Mosaic Virus (TMV) Replication

There is no available research data to support that this compound inhibits the replication of the Tobacco Mosaic Virus.

Antibacterial Activities 4.4.1. Broad-Spectrum Efficacy Against Bacterial Strains

No studies were found that investigated or demonstrated the broad-spectrum antibacterial efficacy of this compound against any bacterial strains.

Epigenetic Modulatory Functions 4.5.1. Inhibition of Enhancer of Zeste Homolog 1 (EZH1) Activity 4.5.2. Inhibition of Enhancer of Zeste Homolog 2 (EZH2) Activity

There is no scientific literature available to indicate that this compound functions as an inhibitor of either Enhancer of Zeste Homolog 1 (EZH1) or Enhancer of Zeste Homolog 2 (EZH2).

Due to the lack of specific data for this compound in the requested areas, the corresponding data tables and detailed research findings cannot be created.

Melatoninergic System Modulation

Following a comprehensive review of scientific literature, no data were found regarding the modulation of the melatoninergic system by the specific compound this compound. The following sections are therefore based on the absence of available research in this specific area.

Agonistic and Antagonistic Activity at MT1 and MT2 Receptors

There is currently no published scientific research detailing the agonistic or antagonistic activity of this compound at the melatonin MT1 and MT2 receptors. The melatoninergic system, which includes these receptors, plays a crucial role in regulating circadian rhythms and various other physiological processes. nih.govncku.edu.tw The activation (agonism) or inhibition (antagonism) of MT1 and MT2 receptors by novel ligands is an area of significant interest in drug discovery for conditions such as sleep disorders, depression, and neurodegenerative diseases. researchgate.net However, specific studies to determine whether this compound acts as an agonist or antagonist at these receptors have not been reported in the available literature.

Receptor Binding Profile and Selectivity

Information regarding the receptor binding profile and selectivity of this compound for MT1 and MT2 receptors is not available in the current scientific literature. Receptor binding assays are essential to determine the affinity (usually measured as Ki or IC50 values) of a compound for its target receptors and to understand its selectivity profile. Selective ligands for either MT1 or MT2 receptors are valuable tools for elucidating the distinct physiological roles of these receptors and may offer therapeutic advantages with fewer side effects. nih.gov Without experimental data, the binding affinity and selectivity of this compound for melatoninergic receptors remain unknown.

Structure Activity Relationship Sar Studies of 7 Hydroxy 6 Methylisoquinolin 1 2h One Derivatives

Impact of Substituent Variations on Biological Activity and Potency

The biological activity of the 7-Hydroxy-6-methylisoquinolin-1(2H)-one scaffold is highly sensitive to the nature and position of its substituents. Modifications to the hydroxyl and methyl groups, in particular, can lead to significant changes in potency and efficacy.

The hydroxyl group, especially when attached to an aromatic system, is a critical pharmacophore for many biologically active molecules. nih.govresearchgate.net In the context of the isoquinolinone scaffold, the 7-hydroxy group is presumed to be a key interaction point with biological targets, likely acting as both a hydrogen bond donor and acceptor. nih.gov

Modifying this hydroxyl group can have profound pharmacological consequences. For instance, converting the hydroxyl to a methoxy group (an ether linkage) removes its ability to donate a hydrogen bond, which can drastically alter receptor binding affinity. Research on related isoquinolone derivatives has shown that such modifications can impact both efficacy and cytotoxicity. In one study on antiviral phenylisoquinolones, the removal of a methoxy group at the R7 position was linked to an increase in cell viability while preserving antiviral activity, highlighting the sensitive role of substituents at this position. mdpi.com

The antioxidant potential of phenolic compounds is strongly tied to the presence of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. researchgate.net Therefore, modifications to the 7-OH group would likely diminish any inherent antioxidant properties of the molecule. Molecular modeling of similar hydroxy-quinoline structures suggests that the phenolic hydroxyl group can form crucial hydrogen bonds with key amino acid residues, such as aspartate and lysine, within the ATP-binding pocket of protein kinases. nih.govresearchgate.net Masking or removing this group would disrupt these vital interactions, likely leading to a loss of inhibitory activity.

Table 1: Impact of Hydroxyl and Methoxy Group Variations on Antiviral Activity in Phenylisoquinolone Derivatives

This table illustrates the effect of substituting hydroxyl and methoxy groups on the antiviral activity against various influenza strains, based on findings from related phenylisoquinolone compounds. mdpi.com

Compound ModificationTarget/AssayObserved Pharmacological Consequence
Introduction of a hydroxyl group (ortho position on phenyl ring C)Influenza Virus (PR8, HK, Lee strains)Inhibited viral replication with reduced cytotoxicity compared to parent compound. mdpi.com
Substitution with a methoxy group (ortho position on phenyl ring C)Influenza Virus (Lee strain)Slight suppression of the virus but retained cytotoxicity. mdpi.com
Deletion of a methoxy group (at R7 position)Cell Viability / Antiviral ActivityAssociated with increased cell viability while maintaining antiviral activity against the HK strain. mdpi.com

The 6-methyl group on the isoquinolinone ring primarily contributes to the molecule's steric and lipophilic profile. Its interaction with biological targets is likely through hydrophobic or van der Waals forces, fitting into a specific hydrophobic pocket on the receptor or enzyme.

Table 2: Influence of Methyl Group and Other Small Substituents on Biological Activity

This table summarizes research findings on how modifying methyl groups or replacing them with other substituents affects the biological potency of isoquinoline-type compounds.

Compound SeriesModificationTarget/AssayImpact on Activity/Potency
Phenylisoquinolone DerivativesIntroduction of a methyl group at R5 positionInfluenza Virus (PR8 strain)Led to a derivative with considerable antiviral activity. mdpi.com
Isoquinoline-tethered QuinazolinesReplacement of a methyl group with a chloride atomHER2 Kinase InhibitionImproved inhibitory activity and anti-proliferative effects. nih.gov
Dimethylamino-substituted Phenylisoquinolonesm-methyl derivative vs. p-methyl derivative on phenyl ring CInfluenza Virus (Lee strain)The m-methyl derivative was effective, while the p-methyl derivative showed a loss of antiviral activity. mdpi.com

Role of the Isoquinolinone Ring System in Receptor Binding and Target Interactions

The isoquinolinone ring system is a bicyclic aromatic scaffold that provides a rigid framework for the precise spatial orientation of its functional groups. This rigidity is crucial for effective binding to biological targets. The planar nature of the ring allows for favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a receptor's binding site. researchgate.net

Small molecule binding to proteins is governed by a combination of intermolecular forces, including hydrogen bonds, ionic interactions, and hydrophobic interactions. nih.gov The isoquinolinone core contributes to binding in several ways:

Hydrogen Bonding: The lactam moiety within the isoquinolinone ring contains a carbonyl oxygen (at C1) which is a strong hydrogen bond acceptor, and an amide nitrogen (at N2) which can act as a hydrogen bond donor.

Hydrophobic Interactions: The fused benzene (B151609) ring provides a significant hydrophobic surface that can interact with nonpolar regions of a protein pocket. wikipedia.org

Studies on related heterocyclic systems have shown that the degree of saturation in the ring can dramatically alter biological activity. For instance, the reduction of the isoquinoline (B145761) ring in certain protoberberine alkaloids was found to enhance their activity against Gram-positive bacteria, suggesting that a more flexible, non-planar structure can sometimes lead to better binding or altered selectivity. mdpi.com This indicates that the planarity and aromaticity of the isoquinolinone ring are key features that define its interaction profile.

Stereochemical Influences on Pharmacological Profiles

Stereochemistry is a critical factor in drug design and action because biological systems, such as receptors and enzymes, are inherently chiral. nih.gov Chiral molecules exist as enantiomers—non-superimposable mirror images that can have vastly different pharmacological and toxicological profiles. nih.govresearchgate.net

If derivatives of this compound are synthesized with a chiral center (for example, by adding a substituent with a stereocenter), the resulting enantiomers must be considered as distinct chemical entities. One enantiomer (the eutomer) may fit perfectly into a receptor binding site and elicit the desired response, while the other enantiomer (the distomer) may have lower affinity, no activity, or even produce off-target effects. researchgate.net

The differential activity arises because the three-dimensional arrangement of atoms in each enantiomer leads to distinct interactions with the chiral environment of the biological target. Therefore, for any chiral derivative of this scaffold, the separation of enantiomers and individual testing is essential to fully characterize its pharmacological profile and identify the more active and safer stereoisomer.

Establishment of Key Pharmacophoric Features for Desired Bioactivity

Based on SAR studies of this compound and related structures, a general pharmacophore model can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

For this class of compounds, the key pharmacophoric features likely include:

A Hydrogen Bond Donor: The 7-hydroxyl group is a crucial feature, capable of donating a hydrogen bond to an acceptor group on the target protein. nih.gov

A Hydrogen Bond Acceptor: The C1-carbonyl oxygen of the lactam ring serves as a primary hydrogen bond acceptor site.

An Aromatic/Hydrophobic Region: The fused bicyclic ring system provides a large, planar surface for hydrophobic and π-stacking interactions. researchgate.netwikipedia.org

A Steric/Hydrophobic Feature: The 6-methyl group likely occupies a specific hydrophobic pocket, contributing to binding affinity and selectivity. Its size and position are important for optimal fit.

The precise arrangement and interplay of these features define the molecule's ability to bind to its target with high affinity and specificity. This model serves as a valuable guide for the design of new derivatives with potentially improved therapeutic properties.

Mechanistic Elucidation of 7 Hydroxy 6 Methylisoquinolin 1 2h One’s Biological Actions

Identification and Validation of Molecular Targets

The biological effects of isoquinolin-1(2H)-one derivatives are initiated through their interaction with specific molecular targets. Research has identified several key proteins and enzymes that are modulated by this class of compounds.

A primary and well-documented target for many isoquinolin-1(2H)-one derivatives is Poly(ADP-ribose) polymerase (PARP) , particularly PARP-1. nih.govfrontiersin.org This nuclear enzyme is crucial for DNA repair, and its inhibition can lead to cell death, especially in cancer cells with existing DNA repair defects. frontiersin.org Several patents and studies describe various substituted isoquinolin-1(2H)-one derivatives as potent PARP inhibitors. nih.govfrontiersin.org For instance, 3-phenyl-isoquinolin-1(2H)-one derivatives have been shown to selectively inhibit the activity of PARP-1 over PARP-2. frontiersin.org This targeted inhibition is significant in the context of cancer therapy, as it exploits the concept of synthetic lethality in tumors with BRCA1/2 mutations. frontiersin.org

Another significant molecular target is Phosphodiesterase 4 (PDE4) , an enzyme responsible for the degradation of the second messenger cyclic AMP (cAMP). researchgate.net A new class of isoquinolin-1(2H)-one derivatives bearing an aminosulfonyl moiety has been designed and identified as potential PDE4 inhibitors. researchgate.net Certain synthesized compounds from this class demonstrated impressive inhibition of PDE4B in vitro. researchgate.net The inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates various downstream signaling pathways, particularly those involved in inflammation. researchgate.net

Some isoquinolin-1(2H)-one derivatives have also been investigated as Topoisomerase inhibitors . nih.gov Topoisomerases are enzymes that are essential for resolving DNA topological problems during replication and transcription. Their inhibition can lead to DNA damage and apoptosis, making them valuable targets in cancer chemotherapy. nih.gov

Furthermore, certain isoquinolinone derivatives have been shown to act as multi-receptor agents in the central nervous system, with high affinity for dopamine (B1211576) D2 and various serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT6, and 5-HT7). nih.gov There is also evidence of isoquinoline (B145761) derivatives inhibiting Inhibitor of Apoptosis Proteins (IAPs) , which are often overexpressed in cancer cells to evade apoptosis. nih.gov

Table 1: Identified Molecular Targets of Isoquinolin-1(2H)-one Derivatives

Molecular TargetSpecific Isoform/Subtype (if known)Class of DerivativeReference
Poly(ADP-ribose) polymerase (PARP)PARP-13-phenyl-isoquinolin-1(2H)-one derivatives frontiersin.org
Phosphodiesterase 4 (PDE4)PDE4BIsoquinolin-1(2H)-ones with aminosulfonyl moiety researchgate.net
TopoisomerasesNot specified3-heteroarylisoquinolinamines nih.gov
Dopamine and Serotonin ReceptorsD2, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7Piperidine-substituted isoquinolinones nih.gov
Inhibitor of Apoptosis Proteins (IAPs)XIAP, cIAP-1, survivinVarious isoquinoline derivatives nih.gov

Intracellular Signaling Pathways Modulated by 7-Hydroxy-6-methylisoquinolin-1(2H)-one

The interaction of isoquinolin-1(2H)-one derivatives with their molecular targets triggers a cascade of events that modulate various intracellular signaling pathways. The specific pathways affected are dependent on the primary molecular target.

The inhibition of PARP directly impacts the DNA Damage Response (DDR) pathway . frontiersin.org PARP plays a critical role in the repair of single-strand DNA breaks. youtube.com When PARP is inhibited, these breaks can escalate to more lethal double-strand breaks during DNA replication. youtube.com In cells with a compromised homologous recombination repair system, such as those with BRCA mutations, this leads to genomic instability and cell death. frontiersin.org

Inhibition of PDE4 leads to the accumulation of intracellular cAMP, which in turn activates the cAMP-PKA (Protein Kinase A) and Epac (Exchange protein activated by cAMP) signaling pathways . nih.govnih.gov Activation of PKA can lead to the phosphorylation of the cAMP-responsive element-binding protein (CREB), which modulates the transcription of various genes, including those involved in inflammation. nih.gov This mechanism is central to the anti-inflammatory effects of PDE4 inhibitors.

Several isoquinoline derivatives have been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways , including ERK, JNK, and p38. mdpi.comnih.gov For example, Di(isoquinolin-1-yl) sulfane (DIQS) was found to inhibit melanogenesis by modulating both the PKA/CREB and MAPK signaling pathways. mdpi.com Another study on isoquinoline alkaloids from Coptis japonica demonstrated that they stimulate myoblast differentiation via the p38 MAPK and Akt signaling pathways. nih.gov The PI3K/Akt signaling pathway has also been implicated in the action of some isoquinoline derivatives. mdpi.com

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a key regulator of inflammation and cell survival, is another pathway influenced by certain isoquinoline-related compounds. mdpi.comnih.govresearchgate.net While direct evidence for this compound is lacking, some natural compounds with similar structural motifs are known to inhibit the NF-κB pathway, often by preventing the degradation of the inhibitor of NF-κB (IκBα) and the subsequent nuclear translocation of the p50/p65 dimer. mdpi.comnih.gov

Table 2: Signaling Pathways Modulated by Isoquinolin-1(2H)-one Derivatives

Signaling PathwayKey Molecular TargetDownstream EffectsReference
DNA Damage ResponsePARPAccumulation of DNA damage, apoptosis in repair-deficient cells frontiersin.org
cAMP/PKA/EpacPDE4Increased cAMP, PKA activation, CREB phosphorylation, anti-inflammatory gene expression nih.gov
MAPK (ERK, JNK, p38)VariousModulation of cell proliferation, differentiation, and melanogenesis mdpi.comnih.gov
NF-κBIKK (inferred)Inhibition of pro-inflammatory cytokine production mdpi.comnih.gov
PI3K/AktVariousStimulation of myoblast differentiation nih.govmdpi.com

Cellular Uptake, Distribution, and Metabolism Relevant to Biological Effects

The efficacy of any biologically active compound is contingent upon its ability to reach its site of action within the cell. The cellular uptake, distribution, and metabolism of isoquinolin-1(2H)-one derivatives are critical factors influencing their biological effects.

The physicochemical properties of isoquinolin-1(2H)-one derivatives, such as lipophilicity, play a significant role in their ability to cross cellular membranes. nih.gov Substituents on the isoquinoline ring can alter these properties, thereby affecting cellular uptake and distribution. amerigoscientific.com For instance, increased lipophilicity may enhance membrane permeability and facilitate entry into the cell and its organelles, such as the mitochondria. nih.gov

Once inside the cell, isoquinoline derivatives can be metabolized by various enzymes. Studies on isoquinoline itself have shown that it is metabolized by cytochrome P450s and N-methyltransferases . nih.gov The metabolic profile of isoquinoline differs from its isomer quinoline (B57606), which may account for their different biological activities and toxicities. nih.gov The major metabolite of isoquinoline in vitro using rat liver homogenate was identified as 1-hydroxyisoquinoline, along with other hydroxylated forms and N-oxides. nih.gov A study on isoquinoline-tethered quinazoline (B50416) derivatives indicated that metabolic stability can be a challenge, with most of the tested compounds showing poor stability in human and mouse liver microsomes. nih.gov However, the inclusion of certain chemical moieties, such as a furan (B31954) ring, was found to improve metabolic stability in some cases. nih.gov

The cellular uptake of oligonucleotides can be enhanced by linking them to ligands that bind to cell surface receptors, a strategy that could potentially be applied to isoquinolinone derivatives to improve their delivery. nih.gov The internalization process often involves endocytosis, with subsequent trafficking through various vesicular compartments. nih.gov The ability of a compound to escape these vesicles and reach its cytosolic or nuclear target is a critical determinant of its pharmacological activity.

Investigation of Downstream Biological Effects and Phenotypic Changes

The modulation of molecular targets and signaling pathways by this compound and its analogs culminates in a variety of downstream biological effects and observable phenotypic changes in cells and organisms.

A significant phenotypic outcome of PARP inhibition by isoquinolin-1(2H)-one derivatives is synthetic lethality in cancer cells with BRCA1/2 mutations . cancerresearchuk.orgclevelandclinic.org This leads to a targeted anti-cancer effect, where the cancer cells are selectively killed while normal cells, with functional DNA repair mechanisms, are spared. nih.gov This effect has been observed in various cancer types, including breast, ovarian, and prostate cancers. cancerresearchuk.orgclevelandclinic.org

The inhibition of PDE4 by isoquinolin-1(2H)-one derivatives results in a potent anti-inflammatory phenotype . researchgate.netnih.gov This is characterized by the reduced production of pro-inflammatory cytokines such as TNF-α. researchgate.net At a cellular level, PDE4 inhibition can modulate the function of various immune cells, including macrophages and T-cells, and can also affect the phenotype of epithelial cells. nih.gov For example, PDE4 inhibition has been shown to diminish the mesenchymal phenotype in pulmonary epithelial cells, which is relevant in fibrotic diseases. researchgate.net

Other notable biological effects and phenotypic changes associated with isoquinolin-1(2H)-one derivatives include:

Anti-arthritic activity : Some derivatives have shown the ability to reduce serum levels of inflammatory markers like interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2) in animal models of arthritis. amerigoscientific.com

Modulation of cell differentiation : Isoquinoline alkaloids have been found to stimulate myoblast differentiation, leading to the formation of multinucleated myotubes, which could have implications for treating muscle atrophy. nih.gov

Antibacterial activity : Certain alkynyl isoquinoline compounds have demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Neuroprotective and neuromodulatory effects : Due to their ability to interact with CNS receptors, some isoquinolinones show potential in treating neurological and psychiatric disorders. nih.gov Conversely, some isoquinoline derivatives have been studied as potential endogenous neurotoxins in the context of Parkinson's disease. nih.gov

Table 3: Downstream Biological Effects and Phenotypic Changes of Isoquinolin-1(2H)-one Derivatives

Biological Effect/Phenotypic ChangeUnderlying Mechanism (Inferred)Affected Cell/Tissue TypeReference
Selective apoptosis of cancer cellsPARP inhibition (synthetic lethality)BRCA-mutated breast, ovarian, prostate cancer cells cancerresearchuk.orgclevelandclinic.org
Reduced inflammationPDE4 inhibition, reduced TNF-αImmune cells, epithelial cells researchgate.netnih.gov
Anti-arthritic effectsReduction of IL-1β, COX-2, PGE2Joint tissues amerigoscientific.com
Enhanced myoblast differentiationActivation of p38 MAPK and Akt pathwaysMuscle precursor cells (myoblasts) nih.gov
Bactericidal activityNot fully elucidatedGram-positive bacteria (e.g., MRSA) nih.gov

Computational and Theoretical Studies on 7 Hydroxy 6 Methylisoquinolin 1 2h One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. medwinpublishers.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the basis of molecular recognition. medwinpublishers.commdpi.com

For 7-Hydroxy-6-methylisoquinolin-1(2H)-one, the structure possesses key features for protein binding: a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (carbonyl oxygen of the lactam), and an aromatic system capable of hydrophobic and π-π stacking interactions. Molecular docking studies would aim to place the molecule within the binding site of various enzymes or receptors to evaluate its binding affinity.

Research on structurally related quinazoline (B50416) and quinolone derivatives has shown that these scaffolds can form critical hydrogen bonds with amino acid residues such as GLY, SER, and ASP in the active sites of proteins like Poly(ADP-ribose) polymerase (PARP). mdpi.com Docking simulations for this compound would likely predict similar interactions. The hydroxyl group at the 7-position and the carbonyl at the 1-position are prime candidates for forming hydrogen bonds, which are crucial for stabilizing the ligand-protein complex. nih.gov The methyl group at the 6-position could fit into a hydrophobic pocket, further enhancing binding affinity.

Table 1: Potential Molecular Docking Interactions for this compound

Molecular FeaturePotential Interacting Residue(s)Type of Interaction
7-OH groupAsp, Glu, Ser, ThrHydrogen Bond (Donor)
1-C=O groupArg, Lys, His, SerHydrogen Bond (Acceptor)
Isoquinoline (B145761) RingPhe, Tyr, Trp, Leu, Valπ-π Stacking, Hydrophobic
6-CH3 groupAla, Val, Leu, IleHydrophobic Interaction

This table represents a hypothetical summary of interactions based on the structural features of the compound and common protein binding sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

A QSAR study involving this compound would require a dataset of structurally similar isoquinolinone derivatives with measured biological activity (e.g., IC50 values for enzyme inhibition). nih.govnih.gov For each compound in the series, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties:

Electronic Descriptors: Charges on atoms, dipole moment, HOMO/LUMO energies.

Hydrophobic Descriptors: LogP (partition coefficient), which indicates lipophilicity.

Steric Descriptors: Molecular weight, volume, surface area.

Topological Descriptors: Indices that describe molecular branching and shape.

Using statistical methods like Multiple Linear Regression (MLR) or Support Vector Machines (SVM), an equation is generated that correlates a selection of these descriptors with the observed activity. nih.gov For instance, studies on quinolinium-based compounds have successfully used lipophilicity parameters to correlate structure with acetylcholinesterase inhibition. rsc.org A similar approach could reveal that the hydroxyl and methyl substitutions on the isoquinolinone core are critical determinants of activity.

Table 2: Example of Descriptors for a Hypothetical QSAR Model of Isoquinolinone Derivatives

CompoundBiological Activity (log 1/IC50)LogPDipole Moment (Debye)Molecular Weight ( g/mol )
Isoquinolin-1(2H)-one4.21.13.5145.16
6-methylisoquinolin-1(2H)-one4.51.63.6159.19
7-Hydroxyisoquinolin-1(2H)-one5.10.94.1161.16
This compound 5.4 1.4 4.2 175.19

This table is illustrative. The activity values are hypothetical and serve to demonstrate the type of data used in a QSAR study.

Advanced Conformational Analysis and Molecular Dynamics Simulations

While a 2D structure shows connectivity, a molecule's 3D shape (conformation) is critical for its function. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, the isoquinolinone ring system is largely planar, but rotations around the bonds connecting the hydroxyl and methyl groups are possible. Theoretical methods, particularly Density Functional Theory (DFT), can be used to calculate the energy of different conformations to find the most stable arrangement. ufms.br

Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, either in a solvent like water or within a protein's binding site, can provide a wealth of information. It can reveal the flexibility of the molecule, its stable conformational states, and the dynamics of its interactions with its environment, such as the formation and breaking of hydrogen bonds. mdpi.com Such simulations are crucial for understanding how the molecule behaves in a realistic biological context and for refining the static pictures provided by molecular docking.

Table 3: Key Parameters from Conformational Analysis and MD Simulations

ParameterDescription
Dihedral AnglesDefines the rotation of the hydroxyl and methyl groups relative to the ring.
Potential Energy SurfaceA map of energy as a function of conformational coordinates, showing stable states.
Root Mean Square Deviation (RMSD)Measures the average deviation in atomic positions over time, indicating structural stability.
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond is maintained.

This table outlines the typical outputs from conformational and molecular dynamics studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and reactivity. eco-vector.com Methods like DFT and semi-empirical calculations (e.g., PM7) can determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and bond characteristics. eco-vector.comnih.gov

For this compound, these calculations can predict:

Reactivity Sites: The electron density map and Mulliken charges can identify which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). The lactam oxygen and the hydroxylated ring are expected to be electron-rich regions.

Chemical Reactivity: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Influence of Substituents: Calculations can precisely quantify the electronic effect of the electron-donating hydroxyl (-OH) and methyl (-CH3) groups on the isoquinolinone scaffold, explaining their influence on the molecule's properties and potential biological activity.

Table 4: Predicted Quantum Chemical Properties for this compound

PropertyPredicted Value/InformationSignificance
HOMO EnergyHighIndicates propensity to donate electrons (nucleophilic character).
LUMO EnergyLowIndicates propensity to accept electrons (electrophilic character).
HOMO-LUMO GapModerateRelates to chemical reactivity and stability.
Mulliken Charge on O(7)NegativeConfirms high electron density; site for electrophilic attack or H-bonding.
Mulliken Charge on C(1)PositiveConfirms electron deficiency due to carbonyl; site for nucleophilic attack.

This table provides a qualitative prediction of quantum chemical parameters and their interpretation for the target molecule.

Future Research Directions and Translational Potential of 7 Hydroxy 6 Methylisoquinolin 1 2h One

Design and Synthesis of Advanced 7-Hydroxy-6-methylisoquinolin-1(2H)-one Analogues with Enhanced Selectivity and Potency

The development of this compound as a lead compound hinges on the strategic design and synthesis of novel analogues with superior pharmacological properties. The core isoquinolinone structure provides multiple sites for chemical modification to modulate activity, selectivity, and pharmacokinetic parameters.

Future synthetic strategies could leverage established methods for isoquinolinone construction, such as copper-catalyzed annulation of ketones with 2-halobenzamides, which offers an efficient route to the core scaffold from readily available starting materials. researchgate.net Building upon this core, medicinal chemistry campaigns would focus on structure-activity relationship (SAR) studies. Key modifications could include:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., electron-withdrawing or -donating groups) at available positions on the fused benzene (B151609) ring could significantly influence target binding and selectivity. For instance, in a series of quinolin-2-one derivatives, substitutions on the phenyl ring were critical for potent cytotoxicity against tumor cell lines. nih.gov

Modification of the Hydroxyl and Methyl Groups: The existing 7-hydroxy and 6-methyl groups are key features. The hydroxyl group could be converted to ethers or esters to improve properties like cell permeability or to act as a handle for attaching larger moieties. The methyl group could be replaced with other alkyl groups or functionalized to probe the steric and electronic requirements of the binding pocket.

N-Substitution: The nitrogen atom at the 2-position of the isoquinolinone ring is a prime site for introducing diverse substituents to explore new interactions with biological targets and enhance potency, a strategy successfully employed in the development of other heterocyclic compounds.

The goal of these synthetic efforts would be to generate a library of analogues for screening, aiming to identify compounds with optimized potency towards a specific biological target and high selectivity against off-target proteins to minimize potential side effects.

In Vivo Efficacy Studies and Preclinical Development in Disease Models

Once potent and selective analogues are identified through in vitro screening, the next critical step is to evaluate their efficacy in relevant in vivo disease models. The choice of model will depend on the identified biological target of the compound series. For example, if the analogues show anticancer activity in cell-based assays, their in vivo efficacy would be tested in xenograft models using human tumor cell lines. mdpi.com

A typical preclinical development path would involve:

Animal Models of Disease: Establishing appropriate animal models that recapitulate aspects of human disease is crucial. For instance, if the compounds are developed as cardiotonic agents based on the activity of related quinolinones, their inotropic and chronotropic effects would be assessed in isolated animal heart preparations. researchgate.net

Efficacy Assessment: The primary goal is to demonstrate that the compound can produce a desired therapeutic effect in a living organism. This involves administering the compound to the disease model and measuring relevant outcomes, such as tumor growth inhibition, reduction in inflammation, or restoration of normal physiological function. mdpi.com

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the lead candidates is essential. These studies determine how the body processes the compound and how the compound affects the body over time, providing critical data for establishing a potential therapeutic window.

Successful in vivo studies demonstrating a significant therapeutic effect at a well-tolerated dose are a prerequisite for advancing a compound toward clinical development.

Exploration of Polypharmacology and Combination Therapies

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery. The quinazolinone scaffold, closely related to isoquinolinones, has been incorporated into drugs that modulate diverse targets, including specific enzymes and signal transduction pathways. nih.gov Future research should investigate the potential polypharmacology of this compound and its advanced analogues.

Furthermore, this understanding could pave the way for rational combination therapies. By identifying the specific targets of a this compound analogue, it could be paired with other approved drugs that act on complementary pathways. This approach can lead to synergistic effects, potentially allowing for lower doses of each agent and reducing the risk of adverse effects.

Challenges and Opportunities in Developing this compound as a Therapeutic Lead Compound

Challenges: The primary challenge in the development of this compound is the current lack of extensive biological data. The compound is not well-characterized, and its initial biological targets are unknown. A significant investment in initial high-throughput screening and target identification is required. Further challenges are common to all drug discovery programs:

Optimizing Drug-like Properties: Achieving a balance between potency, selectivity, metabolic stability, and oral bioavailability can be difficult.

Potential for Off-Target Toxicity: The isoquinolinone scaffold can interact with a range of biological targets, and ensuring a sufficient safety margin is a critical hurdle.

Synthesis Scalability: Developing a cost-effective and scalable synthetic route is necessary for eventual commercial production. nih.gov

Opportunities: Despite the challenges, significant opportunities exist. The isoquinolinone scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules. mdpi.com This suggests that the core structure is well-suited for interacting with biological macromolecules.

Untapped Chemical Space: The specific substitution pattern of this compound represents a largely unexplored area of chemical space, offering the potential to identify novel biological activities.

Leveraging Existing Knowledge: The wealth of knowledge on the synthesis and biological activity of related quinolinone and isoquinoline (B145761) compounds can guide the rational design of new analogues. nih.govresearchgate.netmdpi.com

Modern Drug Discovery Tools: The application of computer-aided drug discovery, such as molecular docking and dynamics simulations, can accelerate the identification of potential targets and the optimization of lead compounds, providing opportunities to overcome traditional discovery bottlenecks. mdpi.comnih.gov

By systematically addressing the challenges and leveraging these opportunities, the scientific community can work to determine the ultimate therapeutic potential of this promising chemical entity.

Q & A

Q. How can synthetic routes for 7-Hydroxy-6-methylisoquinolin-1(2H)-one derivatives be optimized for improved yield and purity?

  • Methodological Answer: Synthetic optimization involves selecting substituents and reaction conditions. For example, substituents like methoxy or benzyloxy groups at the 6-position (e.g., compounds 7c–7g in ) are introduced via nucleophilic substitution or coupling reactions. Flash column chromatography with gradients (e.g., ethyl acetate:hexane ratios) is critical for purification . Monitoring reaction progress via TLC and adjusting solvent polarity can mitigate side products. Yield improvements (up to 100% in 7f) are achieved by optimizing stoichiometry and reflux durations .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer: Combined use of 1H^1H-NMR, 13C^{13}C-NMR, and HR-TOF-MS ensures structural validation. For instance, 1H^1H-NMR (400 MHz, CDCl3_3) resolves methoxy protons (δ 3.50–4.01 ppm) and aromatic protons (δ 6.34–7.82 ppm), while HR-TOF-MS confirms molecular ions (e.g., 356.1514 [M+1] for 7c vs. calculated 356.1498) . IR spectroscopy identifies hydrogen-bonded carbonyl stretches (~1625 cm1^{-1}) in hydroxylated derivatives .

Q. How can solubility challenges of this compound analogs be addressed in biological assays?

  • Methodological Answer: Solubility is enhanced via co-solvent systems (e.g., DMSO:water mixtures) or derivatization. Acetylation of hydroxyl groups (e.g., compound 2b in ) improves lipophilicity, while PEGylation increases aqueous compatibility. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

  • Methodological Answer: Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like acetylcholinesterase (AChE). In , derivatives with 3-methylbenzoyl groups (1d) showed higher AChE inhibition, aligning with docking scores . Machine learning models trained on QSAR datasets can prioritize synthesis targets .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Pharmacokinetic studies (e.g., microsomal stability assays) identify metabolic hotspots. For example, hydroxyl groups in 7-Hydroxy derivatives may undergo glucuronidation, reducing efficacy. Isotope labeling (e.g., 14C^{14}C) tracks metabolite formation . Parallel artificial membrane permeability assays (PAMPA) assess passive diffusion .

Q. What advanced NMR techniques resolve structural ambiguities in diastereomeric mixtures of isoquinolinone derivatives?

  • Methodological Answer: 1H^1H-13C^{13}C HSQC and NOESY NMR distinguish diastereomers by correlating proton-carbon couplings and spatial proximities. For instance, axial vs. equatorial methoxy protons in 7c–7g exhibit distinct NOE correlations (e.g., δ 5.15–5.30 ppm for benzyloxy protons) . Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) separates enantiomers, validated by circular dichroism (CD) .

Q. How can reaction mechanisms for isoquinolinone ring formation be elucidated under varying catalytic conditions?

  • Methodological Answer: Mechanistic studies employ isotopic labeling (e.g., 18O^{18}O) to track oxygen incorporation in carbonyl groups. Kinetic isotope effects (KIE) and in situ FT-IR monitor intermediate formation. highlights acid-catalyzed cyclization via enol intermediates, supported by 13C^{13}C-NMR shifts at δ 160.9 ppm (carbonyl carbons) . Transition state modeling (Gaussian 09) identifies rate-limiting steps .

Methodological Design & Data Analysis

Q. What factorial design approaches optimize multi-step synthesis of this compound analogs?

  • Methodological Answer: A 2k^k factorial design tests variables (temperature, catalyst loading, solvent polarity). For example, reflux temperature (80–120°C) and Pd/Catalyst ratios (1–5 mol%) are varied to maximize yield. Response surface methodology (RSM) identifies optimal conditions, reducing trial runs by 40% . ANOVA validates significance (p < 0.05) of factors .

Q. How do crystallographic studies inform the solid-state stability of this compound derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves packing motifs and hydrogen-bonding networks. In , nitro-substituted analogs form intramolecular H-bonds (O···H-N, 2.8 Å), enhancing thermal stability. Differential scanning calorimetry (DSC) correlates melting points (e.g., 170–172°C for 7e) with lattice energy .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Methodological Answer:
    Process Analytical Technology (PAT) tools, such as in-line FT-NIR, monitor reaction progress in real time. Design of Experiments (DoE) identifies critical process parameters (CPPs), while QbD frameworks ensure robustness. reports >98% purity in scaled batches via controlled cooling rates during crystallization .

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Reactant of Route 2
7-Hydroxy-6-methylisoquinolin-1(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.